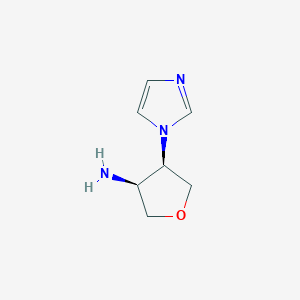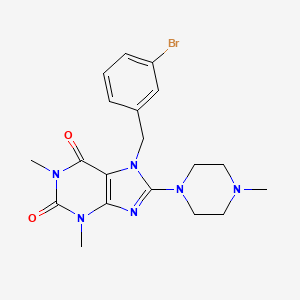![molecular formula C13H19Cl3N4O B2866235 3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride CAS No. 1955474-37-9](/img/structure/B2866235.png)
3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its CAS Number 1955474-37-9, is a chemical with a molecular weight of 353.68 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 3- (2- ( (2S,4R)-4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine trihydrochloride . The InChI code is 1S/C13H16N4O.3ClH/c1-18-10-5-11 (15-7-10)13-16-8-12 (17-13)9-3-2-4-14-6-9;;;/h2-4,6,8,10-11,15H,5,7H2,1H3, (H,16,17);3*1H/t10-,11+;;;/m1…/s1 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Reactivity
Imidazopyridines and pyridine derivatives are pivotal in synthetic organic chemistry, serving as intermediates for constructing complex molecules. The synthesis of imidazopyridines, for instance, can involve the reaction of aminopyridines with chloro ketones to yield novel compounds with potential antiulcer activities (Starrett et al., 1989) (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Additionally, the development of methods for preparing (2-aminopyridin-4-yl)methanol showcases the importance of pyridine derivatives in synthesizing biologically active molecules (Lifshits, Ostapchuk, & Brel, 2015) (Lifshits, Ostapchuk, & Brel, 2015).
Pharmacological Applications
The structural motif of imidazopyridine is widely recognized for its pharmacological significance. Compounds bearing this structure have been investigated for their hypoglycemic activity, demonstrating the potential of these molecules in treating conditions like diabetes through the synthesis of thiazolidine-2,4-diones (Oguchi et al., 2000) (Oguchi, Wada, Honma, Tanaka, Kaneko, Sakakibara, Ohsumi, Serizawa, Fujiwara, Horikoshi, & Fujita, 2000). Furthermore, the exploration of solvent-accessible voids and proton-coupled electron transfer in pyridine and its derivatives contribute to understanding their behavior in biological systems (Guerra et al., 2019) (Guerra, Huamaní, Tenorio, Guimarães, Bonacin, & Formiga, 2019).
Optical and Material Applications
Pyridine derivatives have also found applications in material science, especially in the synthesis of luminescent materials. The creation of low-cost emitters with large Stokes' shifts demonstrates the potential of these compounds in developing new materials for optical applications (Volpi et al., 2017) (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
Safety and Hazards
properties
IUPAC Name |
3-[2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-5-yl]pyridine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.3ClH/c1-18-10-5-11(15-7-10)13-16-8-12(17-13)9-3-2-4-14-6-9;;;/h2-4,6,8,10-11,15H,5,7H2,1H3,(H,16,17);3*1H/t10-,11+;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHSNXISIZYIEP-NCWKAXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NC=C(N2)C3=CN=CC=C3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C2=NC=C(N2)C3=CN=CC=C3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2866155.png)


![3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide](/img/structure/B2866159.png)



![ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate](/img/structure/B2866166.png)
![4-methoxy-8-(3-methoxypropyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2866168.png)
![N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2866170.png)
![2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B2866172.png)
